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molecular formula C7H11FOSi B8617121 1-Fluoro-4-trimethylsilanyl-3-butyn-2-one

1-Fluoro-4-trimethylsilanyl-3-butyn-2-one

Cat. No. B8617121
M. Wt: 158.24 g/mol
InChI Key: WLYNRVNWVKBCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044080B2

Procedure details

49.1 g (499 mmol) of trimethylsilyl acetylene was dissolved in 250 mL of anhydrous tetrahydrofuran, and the inner temperature was lowered to about −55° C., and then 210 mL (525 mmol) of 2.5 M n-BuLi in n-hexane was added thereto over about 25 minutes with maintaining the inner temperature below −30° C. After stirring for about 40 minutes, 52.9 g (499 mmol) of ethyl fluoroacetate was added to the reaction mixture over 5 minutes with maintaining the inner temperature below −25° C., and then 74.4 g (524 mmol) of BF3.OEt was added thereto over 15 minutes with maintaining the inner temperature −55° C. to −65° C. After finishing the addition, the reaction mixture was stirred at 20° C. for 2 hours, and 250 mL of 10% ammonium chloride aqueous solution was added thereto to finish the reaction. The organic layer was separated, and the aqueous layer was extracted with 200 mL of ethylacetate. The combined organic phase was washed with 250 mL of brine, and concentrated under reduced pressure. The residue was distilled under vacuum at 10 mbar and 68° C. to give the compound of formula (9) (67.3 g, 85%) as clear oil.
Quantity
49.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
52.9 g
Type
reactant
Reaction Step Three
Name
Quantity
74.4 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].[Li]CCCC.[F:12][CH2:13][C:14](OCC)=[O:15].B(F)(F)F.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[F:12][CH2:13][C:14](=[O:15])[C:6]#[C:5][Si:2]([CH3:4])([CH3:3])[CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
49.1 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
210 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
52.9 g
Type
reactant
Smiles
FCC(=O)OCC
Step Four
Name
Quantity
74.4 g
Type
reactant
Smiles
B(F)(F)F
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for about 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered to about −55° C.
TEMPERATURE
Type
TEMPERATURE
Details
over about 25 minutes with maintaining the inner temperature below −30° C
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
with maintaining the inner temperature below −25° C.
ADDITION
Type
ADDITION
Details
OEt was added
TEMPERATURE
Type
TEMPERATURE
Details
over 15 minutes with maintaining the inner temperature −55° C. to −65° C
Duration
15 min
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 20° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 200 mL of ethylacetate
WASH
Type
WASH
Details
The combined organic phase was washed with 250 mL of brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum at 10 mbar and 68° C.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FCC(C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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